

physical and chemical properties of 3,5-Dichloro-2,6-difluoropyridine

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Compound of Interest

Compound Name: 3,5-Dichloro-2,6-difluoropyridine

Cat. No.: B1298873

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An In-depth Technical Guide to 3,5-Dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its strategic substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and agrochemical development. The pyridine scaffold is a common motif in pharmaceuticals, and fluorinated organic compounds often exhibit unique biological activities and improved pharmacokinetic properties.

Physical and Chemical Properties

While extensive experimental data for **3,5-Dichloro-2,6-difluoropyridine** is not readily available in the public domain, a combination of vendor information and computational predictions allows for a detailed characterization. The compound is described by suppliers as a liquid at room temperature.

Physical Properties

A summary of the key physical properties of **3,5-Dichloro-2,6-difluoropyridine** is provided in the table below. It is important to note that many of these values are predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₅ HCl ₂ F ₂ N	[1] [2]
Molecular Weight	183.97 g/mol	[1]
CAS Number	698-51-1	[1]
Appearance	Liquid	[2]
ACD/LogP	2.81 (Predicted)	[1]
Polar Surface Area	12.89 Å ² (Predicted)	[1]
Index of Refraction	1.505 (Predicted)	[1]
Molar Refractivity	34.12 cm ³ (Predicted)	[1]
Molar Volume	114.9 cm ³ (Predicted)	[1]
Surface Tension	39 dyne/cm (Predicted)	[1]
Enthalpy of Vaporization	41.71 kJ/mol (Predicted)	[1]
Vapor Pressure	0.501 mmHg at 25°C (Predicted)	[1]
pKa	-4.20 ± 0.10 (Predicted)	[1]

Chemical Properties

The chemical reactivity of **3,5-Dichloro-2,6-difluoropyridine** is dominated by the nature of its halogen substituents and the electron-deficient character of the pyridine ring.

Property	Description
Reactivity	The pyridine ring is activated towards nucleophilic aromatic substitution (S _N Ar) due to the presence of electron-withdrawing halogen atoms. The fluorine atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles. This high reactivity makes it a valuable intermediate for introducing a variety of functional groups.
Stability	The compound is expected to be stable under standard laboratory conditions. However, as with many halogenated pyridines, it may be sensitive to strong acids, bases, and reducing agents.

Spectral Data

Detailed experimental spectral data for **3,5-Dichloro-2,6-difluoropyridine** is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

- ¹H NMR:** A single signal, likely a triplet or a more complex multiplet due to coupling with the two fluorine atoms, would be expected in the aromatic region for the single proton at the 4-position.
- ¹³C NMR:** Five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling).
- ¹⁹F NMR:** A single resonance would be anticipated for the two equivalent fluorine atoms at the 2- and 6-positions. This signal would likely be a doublet or a more complex multiplet due to coupling with the proton at the 4-position.
- Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected

due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of 3,5-Dichloro-2,6-difluoropyridine

A common method for the synthesis of fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors. The following is a representative, generalized protocol for the synthesis of **3,5-Dichloro-2,6-difluoropyridine** from 2,3,5,6-tetrachloropyridine.

Objective: To synthesize **3,5-Dichloro-2,6-difluoropyridine** via fluorination of 2,3,5,6-tetrachloropyridine.

Materials:

- 2,3,5,6-Tetrachloropyridine
- Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)
- Anhydrous aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for anhydrous reactions
- Distillation apparatus

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrachloropyridine and the anhydrous aprotic solvent.
- Add a molar excess of the fluorinating agent (KF or CsF). The molar ratio of fluorinating agent to the starting material is crucial and may require optimization.

- Heat the reaction mixture with vigorous stirring under an inert atmosphere. The reaction temperature will depend on the chosen solvent and fluorinating agent, but typically ranges from 150°C to 220°C.
- Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts.
- The crude product in the filtrate can be purified by fractional distillation under reduced pressure to yield **3,5-Dichloro-2,6-difluoropyridine**.

Nucleophilic Aromatic Substitution (S_NAr) Reaction

The primary utility of **3,5-Dichloro-2,6-difluoropyridine** is as a substrate in S_NAr reactions. The following is a general protocol for the reaction with a generic nucleophile.

Objective: To perform a nucleophilic aromatic substitution on **3,5-Dichloro-2,6-difluoropyridine**.

Materials:

- **3,5-Dichloro-2,6-difluoropyridine**
- Nucleophile (e.g., an amine, alkoxide, or thiol)
- Anhydrous aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile)
- Base (if required, e.g., potassium carbonate or triethylamine)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **3,5-Dichloro-2,6-difluoropyridine** in the chosen anhydrous solvent.
- Add the nucleophile to the solution. If the nucleophile is an amine or thiol, a base may be required to facilitate the reaction.
- Stir the reaction mixture at room temperature or with gentle heating. The reaction conditions will depend on the reactivity of the nucleophile.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Agrochemicals

3,5-Dichloro-2,6-difluoropyridine serves as a key intermediate in the synthesis of various biologically active molecules. The highly reactive fluorine atoms at the 2- and 6-positions allow for selective functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.^[3]

Agrochemicals

This compound is a precursor for the synthesis of certain herbicides. The pyridine core, substituted with halogens, is a common feature in many agrochemicals, where it contributes to the molecule's biological activity and metabolic stability.^[3]

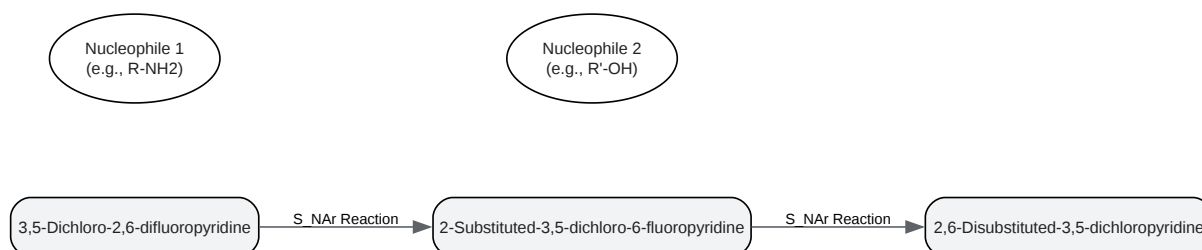
Drug Discovery

In medicinal chemistry, the **3,5-dichloro-2,6-difluoropyridine** scaffold can be utilized to construct novel small molecule inhibitors. The pyridine ring can act as a bioisostere for other aromatic systems, and the presence of distinct halogen atoms allows for further derivatization

through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[3] This enables medicinal chemists to fine-tune the physicochemical properties and biological activity of lead compounds.

Visualization of Synthetic Utility

The primary chemical utility of **3,5-Dichloro-2,6-difluoropyridine** is its role as an electrophile in nucleophilic aromatic substitution reactions. The following diagram illustrates a generalized workflow for the synthesis of a disubstituted pyridine derivative, highlighting the sequential displacement of the fluorine atoms.



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Caption: Synthetic workflow for the sequential nucleophilic aromatic substitution of **3,5-Dichloro-2,6-difluoropyridine**.

As there are no known direct signaling pathways involving **3,5-Dichloro-2,6-difluoropyridine**, the above workflow illustrates its logical relationship in a key chemical transformation. The diagram showcases how this versatile building block can be used to synthesize more complex, functionalized pyridine derivatives, which may then be investigated for their biological activities and potential roles in modulating signaling pathways.

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